
N-(n-Butyl)-1-phenylcyclohexylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(n-Butyl)-1-phenylcyclohexylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylamine structure substituted with a phenyl group and an n-butyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(n-Butyl)-1-phenylcyclohexylamine typically involves the reaction of cyclohexylamine with phenylmagnesium bromide, followed by the addition of n-butyl bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
- Formation of Phenylcyclohexylamine:
- Cyclohexylamine reacts with phenylmagnesium bromide in anhydrous ether to form phenylcyclohexylamine.
- Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon), and low temperature (0-5°C).
- Alkylation with n-Butyl Bromide:
- Phenylcyclohexylamine is then reacted with n-butyl bromide to form this compound.
- Reaction conditions: Anhydrous conditions, reflux temperature, and the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: N-(n-Butyl)-1-phenylcyclohexylamine undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reduction:
- Reduction of the compound can lead to the formation of secondary amines or hydrocarbons.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Substitution:
- The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield amine oxides, while reduction with lithium aluminum hydride can produce secondary amines.
科学的研究の応用
N-(n-Butyl)-1-phenylcyclohexylamine has several scientific research applications, including:
- Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
- Used in the development of bioactive compounds and pharmaceuticals.
- Medicine:
- Explored for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
- Studied as a potential drug candidate for various medical conditions.
- Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of coatings, adhesives, and polymers.
作用機序
The mechanism of action of N-(n-Butyl)-1-phenylcyclohexylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the central nervous system, influencing neurotransmitter release and signal transduction. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability.
類似化合物との比較
N-(n-Butyl)-1-phenylcyclohexylamine can be compared with other similar compounds, such as:
- N-(n-Butyl)-1-cyclohexylamine:
- Similar structure but lacks the phenyl group.
- Different chemical and biological properties.
- N-(n-Butyl)-1-phenylamine:
- Similar structure but lacks the cyclohexyl group.
- Different reactivity and applications.
- N-(n-Butyl)-1-phenylcyclohexanol:
- Similar structure but contains a hydroxyl group instead of an amine group.
- Different chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
73166-29-7 |
|---|---|
分子式 |
C16H25N |
分子量 |
231.38 g/mol |
IUPAC名 |
N-butyl-1-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C16H25N/c1-2-3-14-17-16(12-8-5-9-13-16)15-10-6-4-7-11-15/h4,6-7,10-11,17H,2-3,5,8-9,12-14H2,1H3 |
InChIキー |
IWLNVGMIYJAWHV-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1(CCCCC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


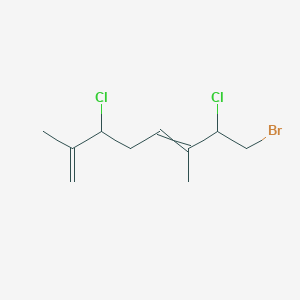
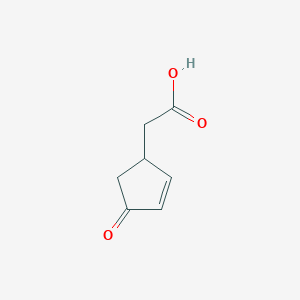
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
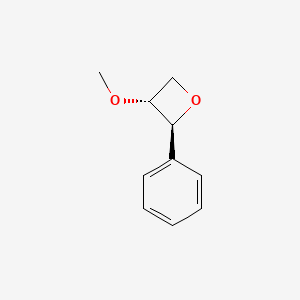
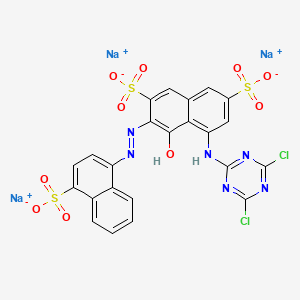
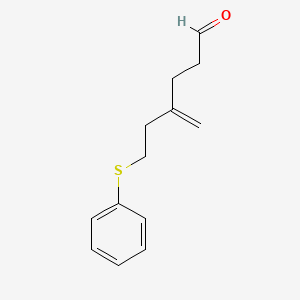
![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
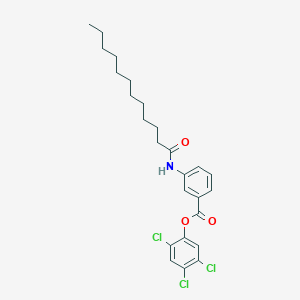

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide](/img/structure/B14447963.png)
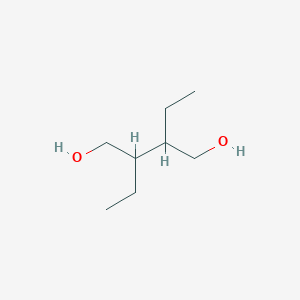

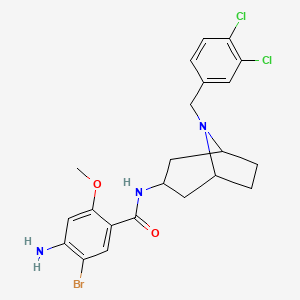
![Spiro[1,3-benzodithiole-2,1'-cyclopentane]](/img/structure/B14447987.png)
